2-({3-[(2-HYDROXYETHYL)AMINO]-6-NITRO-2-QUINOXALINYL}AMINO)-1-ETHANOL
Overview
Description
2,2’-[(6-Nitro-2,3-quinoxalinediyl)diimino]diethanol is a chemical compound with the molecular formula C12H15N5O4 It is characterized by the presence of a quinoxaline ring substituted with a nitro group and two diiminoethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(6-nitro-2,3-quinoxalinediyl)diimino]diethanol typically involves the following steps:
Nitration of Quinoxaline: The starting material, quinoxaline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the 6-position of the quinoxaline ring.
Formation of Diiminoethanol Groups: The nitrated quinoxaline is then reacted with ethylenediamine under controlled conditions to form the diiminoethanol groups at the 2,2’-positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(6-Nitro-2,3-quinoxalinediyl)diimino]diethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The diiminoethanol groups can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 2,2’-[(6-amino-2,3-quinoxalinediyl)diimino]diethanol.
Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an alkyl halide may yield an alkylated derivative of the compound.
Scientific Research Applications
2,2’-[(6-Nitro-2,3-quinoxalinediyl)diimino]diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[(6-nitro-2,3-quinoxalinediyl)diimino]diethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diiminoethanol groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(6-Methyl-2,3-quinoxalinediyl)diimino]diethanol: This compound has a methyl group instead of a nitro group, resulting in different chemical properties and reactivity.
2,2’-[(6-Amino-2,3-quinoxalinediyl)diimino]diethanol: The amino group provides different biological activities compared to the nitro group.
Uniqueness
2,2’-[(6-Nitro-2,3-quinoxalinediyl)diimino]diethanol is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities. The combination of the quinoxaline ring with diiminoethanol groups further enhances its versatility in various applications.
Properties
IUPAC Name |
2-[[3-(2-hydroxyethylamino)-6-nitroquinoxalin-2-yl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c18-5-3-13-11-12(14-4-6-19)16-10-7-8(17(20)21)1-2-9(10)15-11/h1-2,7,18-19H,3-6H2,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLXBISHBRSCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)NCCO)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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